N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16496789
InChI: InChI=1S/C56H38N4O2/c1-3-11-45(12-4-1)59(49-35-27-43(28-36-49)55-57-51-15-7-9-17-53(51)61-55)47-31-23-41(24-32-47)39-19-21-40(22-20-39)42-25-33-48(34-26-42)60(46-13-5-2-6-14-46)50-37-29-44(30-38-50)56-58-52-16-8-10-18-54(52)62-56/h1-38H
SMILES:
Molecular Formula: C56H38N4O2
Molecular Weight: 798.9 g/mol

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline

CAS No.:

Cat. No.: VC16496789

Molecular Formula: C56H38N4O2

Molecular Weight: 798.9 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline -

Specification

Molecular Formula C56H38N4O2
Molecular Weight 798.9 g/mol
IUPAC Name N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline
Standard InChI InChI=1S/C56H38N4O2/c1-3-11-45(12-4-1)59(49-35-27-43(28-36-49)55-57-51-15-7-9-17-53(51)61-55)47-31-23-41(24-32-47)39-19-21-40(22-20-39)42-25-33-48(34-26-42)60(46-13-5-2-6-14-46)50-37-29-44(30-38-50)56-58-52-16-8-10-18-54(52)62-56/h1-38H
Standard InChI Key FDSCEJGDVXMGCL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=NC8=CC=CC=C8O7)C9=CC=C(C=C9)C1=NC2=CC=CC=C2O1

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline, reflects its polycyclic structure comprising two 1,3-benzoxazole moieties, multiple phenyl rings, and aniline-derived linkages . Its molecular formula, C₅₆H₃₈N₄O₂, corresponds to a molecular weight of 798.9 g/mol, as computed by PubChem’s algorithmic tools . The presence of benzoxazole units—heterocyclic systems combining benzene and oxazole rings—imparts rigidity and electronic delocalization, which are critical for optoelectronic applications .

SMILES Notation and InChIKey

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is:
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC(=CC=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=NC8=CC=CC=C8O7)C9=CC=C(C=C9)C1=NC2=CC=CC=C2O1 .
This notation highlights the connectivity of phenyl, benzoxazole, and aniline subunits. The InChIKey LGVAHIYPRIDRCQ-UHFFFAOYSA-N serves as a unique identifier for database searches and computational modeling .

Crystallographic and Conformational Data

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

While no direct synthesis protocol for this compound is documented, its structure implies a multi-step assembly involving:

  • Benzoxazole Ring Formation: Condensation of 2-aminophenol derivatives with carbonyl precursors under dehydrating conditions (e.g., POCl₃ or microwave irradiation) .

  • Buchwald–Hartwig Amination: Cross-coupling of aryl halides with aniline derivatives to install the central anilino linkages .

  • Suzuki–Miyaura Coupling: Palladium-catalyzed cross-coupling to connect phenylboronic acids to halogenated intermediates .

Microwave-Assisted Synthesis of Analogues

Research on analogous benzoxazole-thiazolidinone hybrids demonstrates that microwave irradiation significantly accelerates reaction kinetics while improving yields . For example, Pravina Piste et al. synthesized 3-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-thiazolidin-4-one derivatives via microwave-assisted cyclocondensation, achieving yields of 78–85% in 8–12 minutes . These methods could be adapted for constructing the target compound’s core.

Physicochemical Properties

Spectral Data

Although experimental spectra for this specific compound are unavailable, related benzoxazole derivatives exhibit characteristic IR absorptions at 1650–1690 cm⁻¹ (C=O stretch) and 750–760 cm⁻¹ (C-S-C vibration) . In NMR, protons adjacent to benzoxazole rings typically resonate at δ 6.8–8.3 ppm in the ¹H spectrum, while quaternary carbons in oxazole moieties appear near δ 150–164 ppm in ¹³C spectra .

Solubility and Stability

The compound’s large hydrophobic surface area predicts low aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO or DMF) for handling. Stability under ambient conditions remains uncharacterized, though benzoxazoles generally resist hydrolysis under neutral pH .

Computational and Industrial Relevance

Drug Design and Molecular Docking

The compound’s rigid scaffold could serve as a template for designing kinase inhibitors. Molecular docking studies with analogous benzoxazoles reveal favorable binding to ATP-binding pockets in tyrosine kinases .

Challenges in Scalable Synthesis

Industrial production faces hurdles due to the compound’s complexity. Multi-step syntheses with low atom economy and costly catalysts (e.g., Pd for cross-couplings) may limit large-scale applications .

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